molecular formula C11H16OS B14896126 2-Methyl-1-(o-tolylthio)propan-2-ol

2-Methyl-1-(o-tolylthio)propan-2-ol

Cat. No.: B14896126
M. Wt: 196.31 g/mol
InChI Key: QRDXDGQIIPFHHA-UHFFFAOYSA-N
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Description

2-Methyl-1-(o-tolylthio)propan-2-ol is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is also bonded to a methyl group and an o-tolylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(o-tolylthio)propan-2-ol can be achieved through several methods. One common approach involves the reaction of 2-methylpropan-2-ol with o-tolylthiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the compound from reaction byproducts.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(o-tolylthio)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form a corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alkane.

Scientific Research Applications

2-Methyl-1-(o-tolylthio)propan-2-ol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic properties and applications in drug development.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which 2-Methyl-1-(o-tolylthio)propan-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The o-tolylthio group may also contribute to the compound’s overall properties and behavior in chemical and biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpropan-1-ol:

    2-Methyl-2-propanol:

    1-Propanol, 2-methyl-: Another isomer with different chemical properties.

Uniqueness

2-Methyl-1-(o-tolylthio)propan-2-ol is unique due to the presence of the o-tolylthio group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C11H16OS

Molecular Weight

196.31 g/mol

IUPAC Name

2-methyl-1-(2-methylphenyl)sulfanylpropan-2-ol

InChI

InChI=1S/C11H16OS/c1-9-6-4-5-7-10(9)13-8-11(2,3)12/h4-7,12H,8H2,1-3H3

InChI Key

QRDXDGQIIPFHHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1SCC(C)(C)O

Origin of Product

United States

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